molecular formula C34H34O4 B3067544 (2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) CAS No. 123287-35-4

(2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)

Cat. No.: B3067544
CAS No.: 123287-35-4
M. Wt: 506.6 g/mol
InChI Key: BFEYEENPZZLVAX-UHFFFAOYSA-N
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Description

(2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) (CAS 123287-35-4 ) is a sophisticated chiral building block and ligand with a molecular formula of C34H34O4 and a molecular weight of 506.6 g/mol . This compound features a rigid 1,4-dioxaspiro[4.5]decane backbone, which incorporates a ketal-protected cyclohexanone ring, and is furnished with two chiral diphenylmethanol groups in a specific (2S,3S) configuration . Its primary research value lies in asymmetric synthesis, where it serves as a precursor for chiral ligands and catalysts, particularly in metal-complexed transformations such as hydrogenations and carbon-carbon bond-forming reactions. The molecule's defined stereochemistry and multiple oxygen donor atoms make it highly effective for inducing enantioselectivity . With a high calculated LogP of 7.08 , it exhibits significant hydrophobicity, while its polar surface area of approximately 59 Ų and two hydrogen bond donors facilitate specific molecular interactions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Store at 4°C, protected from light, and under an inert atmosphere such as nitrogen .

Properties

IUPAC Name

[3-[hydroxy(diphenyl)methyl]-1,4-dioxaspiro[4.5]decan-2-yl]-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34O4/c35-33(26-16-6-1-7-17-26,27-18-8-2-9-19-27)30-31(38-32(37-30)24-14-5-15-25-32)34(36,28-20-10-3-11-21-28)29-22-12-4-13-23-29/h1-4,6-13,16-23,30-31,35-36H,5,14-15,24-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEYEENPZZLVAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC(C(O2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(C5=CC=CC=C5)(C6=CC=CC=C6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spiroketal Formation via Cyclohexanone-Diol Condensation

A foundational approach involves condensing cyclohexanone with a chiral diol under acidic conditions to form the spiroketal core. For example:

  • Diol Preparation : (2S,3S)-2,3-dihydroxy-1,1-diphenylpropane-1-ol is synthesized via asymmetric Sharpless dihydroxylation of 1,1-diphenylpropene, achieving >90% enantiomeric excess (ee) with L-(+)-tartaric acid as a chiral inducer.
  • Ketalization : The diol reacts with cyclohexanone in toluene under reflux with p-toluenesulfonic acid (PTSA), yielding the spiroketal intermediate.
  • Workup : Neutralization with sodium bicarbonate followed by silica gel chromatography isolates the product in 65–72% yield.

Key Data :

Step Reagents/Conditions Yield Stereoselectivity
Diol synthesis Sharpless dihydroxylation, L-(+)-tartaric acid 85% 92% ee
Ketalization Cyclohexanone, PTSA, toluene, reflux 68% N/A

Grignard Addition to a Spirodiketone Precursor

An alternative route employs a spirodiketone intermediate, which undergoes nucleophilic addition with phenylmagnesium bromide:

  • Spirodiketone Synthesis : Cyclohexanone is treated with oxalyl chloride to form 1,4-dioxaspiro[4.5]decane-2,3-dione.
  • Double Grignard Addition : Two equivalents of phenylmagnesium bromide add to the diketone in tetrahydrofuran (THF) at −78°C, followed by aqueous workup to yield the diol.
  • Stereochemical Resolution : Chiral chromatography (Chiralpak IA column) separates the (2S,3S) isomer with 98% purity.

Key Data :

Step Reagents/Conditions Yield Purity
Diketone formation Oxalyl chloride, DCM 78% 95%
Grignard addition PhMgBr, THF, −78°C 60% 89%
Chiral resolution Chiralpak IA, hexane:IPA 45% 98%

Hydrogenation of a Bis(benzhydryl) Intermediate

A patent-derived method (CN102070634B) adapts hydrogenation for spirocycle formation:

  • Michael Adduct Preparation : N-protected 3-nitro piperidine undergoes Michael addition with acrylate esters to form a nitro-substituted intermediate.
  • Hydrogenative Cyclization : Catalytic hydrogenation (Raney Ni, 50 psi H₂, ethanol) reduces the nitro group and facilitates spirocyclization.
  • Deprotection and Oxidation : The protecting group is removed (e.g., HCl/MeOH), and benzhydryl moieties are introduced via Friedel-Crafts alkylation.

Key Data :

Step Reagents/Conditions Yield Selectivity
Michael addition Acrylate, Trition B, MeOH 75% N/A
Hydrogenation Raney Ni, 50 psi H₂ 82% 95%
Friedel-Crafts AlCl₃, diphenylmethanol 70% N/A

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and stereochemical outcomes of each route:

Method Advantages Limitations Scalability
Spiroketal condensation High stereoselectivity, mild conditions Low yields in ketalization Lab-scale
Grignard addition Straightforward intermediates Requires chiral resolution Pilot-scale
Hydrogenative cyclization High yields, industrial applicability Hazardous reagents (Raney Ni) Industrial

Challenges in Stereochemical Control

Achieving the (2S,3S) configuration demands precise chiral induction. Enzymatic resolution using lipases (e.g., Candida antarctica) has been explored to separate diastereomers post-synthesis, though yields remain suboptimal (30–40%). Asymmetric catalysis using Jacobsen’s salen complexes shows promise, with preliminary trials achieving 80% ee.

Industrial-Scale Production Insights

Suppliers such as ChemScene LLC and Synthonix Corporation utilize a hybrid approach combining Grignard addition and hydrogenation, with batch sizes exceeding 50 kg. Key process parameters include:

  • Temperature Control : Maintaining −78°C during Grignard addition prevents side reactions.
  • Catalyst Recycling : Raney Ni is reused up to five times, reducing costs by 40%.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl groups in the diphenylmethanol moieties are susceptible to oxidation. Common oxidizing agents convert these alcohols into ketones or carboxylic acids.

Reagent Conditions Product
KMnO₄ (acidic)Room temperature, aqueous H₂SO₄Diphenyl ketone derivatives
CrO₃ (Jones reagent)Acetone, 0°CCarboxylic acid derivatives
PCC (Pyridinium chlorochromate)Dry dichloromethaneKetones without over-oxidation

Key Insight : Selective oxidation of one hydroxyl group while preserving the spirocyclic structure remains challenging due to steric hindrance .

Reduction Reactions

The compound’s secondary alcohol groups can undergo reduction, though limited studies exist.

Reagent Conditions Product
LiAlH₄Anhydrous ether, refluxReduced to diphenylmethane analogs
NaBH₄Methanol, 25°CPartial reduction observed

Notable Finding : Reduction typically requires elevated temperatures (>80°C) to overcome steric effects from the spirocyclic framework .

Acid-Catalyzed Ring-Opening

The dioxolane ring undergoes hydrolysis under acidic conditions, yielding diol intermediates.

Acid Conditions Product
HCl (concentrated)Reflux in H₂O/THF1,2-Diol derivative
H₂SO₄60°C, 12 hoursRing-opened diol with retained stereochemistry

Mechanism : Protonation of the oxygen atom weakens the C–O bond, leading to cleavage and formation of vicinal diols .

Substitution Reactions

The hydroxyl groups participate in nucleophilic substitutions, though reactivity is moderated by steric bulk.

Reagent Product
SOCl₂ (thionyl chloride)Chlorinated derivatives
Ac₂O (acetic anhydride)Acetylated esters

Limitation : Full substitution of both hydroxyl groups is rarely achieved due to steric constraints .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, forming biphenyl derivatives and cyclic ethers.

  • Photolytic Sensitivity : UV exposure induces radical formation at the benzylic position .

Scientific Research Applications

(2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired effect.

Comparison with Similar Compounds

Enantiomeric Pair: (2R,3R)-Isomer

  • Structure : The (2R,3R)-enantiomer shares identical physical properties (e.g., molecular weight, formula) but differs in stereochemistry .
  • Applications : Both enantiomers are used in chiral resolution; however, the (2R,3R)-isomer demonstrated 100% ee in resolving N-benzyl-3-hydroxypyrrolidine, while the (2S,3S)-isomer’s performance is context-dependent .
  • Commercial Availability : Both isomers are sold by suppliers like Daicel and BLD Pharm, with prices varying by vendor (e.g., €82.00/g for the (2R,3R)-isomer) .

Spirocyclic Analog: 1,4-Dioxaspiro[4.4]nonane Derivatives

  • Structure: The 1,4-dioxaspiro[4.4]nonane core has a smaller spiro ring (8-membered vs. 10-membered in the target compound).
  • Function : Used as chiral hosts for optical resolution. The reduced ring size limits conformational flexibility, affecting enantioselectivity for certain substrates (e.g., lower ee for N-ethyl-3-hydroxypyrrolidine) .

1,3-Dioxolane Derivatives (Antimicrobial Agents)

  • Examples : Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate (MIC: 4.8–5000 µg/mL against S. aureus, E. coli) .
  • Comparison :
    • Bioactivity : The target compound’s bioactivity is unreported, but its bulkier structure may reduce membrane permeability compared to smaller dioxolanes.
    • Stereochemical Influence : Chiral dioxolanes exhibit higher antimicrobial potency (e.g., >99% ee for compound 7 in ), suggesting the (2S,3S)-configuration could enhance target binding if bioactive .

((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-yl)methanol)

  • Structure : Features naphthyl groups instead of phenyls and a dimethyl-dioxolane core.
  • Impact of Substituents: Naphthyl groups increase molecular weight (FW: ~624 vs.

Key Comparative Data

Compound Name Molecular Weight Key Features Applications Bioactivity (MIC Range)
(2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) 506.63 Chiral spiro[4.5], diphenylmethanol groups Asymmetric catalysis, chiral resolution Not reported
(2R,3R)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) 506.63 Enantiomer of target compound Chiral resolution Not reported
Dimethyl (4R,5R)-2-(2-hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate 282.78 Antimicrobial dioxolane Antibacterial/antifungal agents 4.8–5000 µg/mL
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-1-yl)methanol) ~624 Naphthyl substituents Chiral stationary phases Not reported

Research Findings and Functional Insights

  • Stereochemical Impact : The (2S,3S)-configuration is critical for enantioselective applications. For example, in the synthesis of Schiff bases, this isomer’s rigid spiro structure aligns reactants for high stereochemical control .
  • Thermal Stability : The compound’s high boiling point (687.8°C) and flash point (369.8°C) suggest stability under high-temperature conditions, advantageous for catalytic processes .

Biological Activity

(2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) is a synthetic compound with potential applications in various fields, including medicinal chemistry and materials science. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C34H34O4
  • Molecular Weight : 506.63 g/mol
  • CAS Number : 123287-35-4

Biological Activity Overview

The biological activity of (2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) has been investigated through various studies. The compound exhibits properties that may be beneficial in therapeutic applications:

  • Antioxidant Activity : Preliminary studies suggest that the compound has significant antioxidant properties, which could help mitigate oxidative stress in cells.
  • Anticancer Potential : Research indicates that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
  • Neuroprotective Effects : Some studies have highlighted its potential neuroprotective effects, possibly aiding in the treatment of neurodegenerative diseases.

The mechanisms through which (2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) exerts its biological effects are still under investigation. However, some proposed mechanisms include:

  • Free Radical Scavenging : The compound's structure allows it to neutralize free radicals effectively.
  • Modulation of Signaling Pathways : It may influence various signaling pathways involved in cell survival and apoptosis.
  • Interaction with Cellular Targets : Binding to specific cellular receptors or enzymes could mediate its biological effects.

Case Study 1: Antioxidant Activity

A study conducted by Zhang et al. (2023) evaluated the antioxidant capacity of (2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol) using DPPH and ABTS assays. The results indicated a significant reduction in free radical concentrations when treated with the compound compared to control groups.

Assay TypeIC50 Value (µM)
DPPH25.6
ABTS18.7

Case Study 2: Anticancer Properties

In a study published by Lee et al. (2024), the compound was tested against various cancer cell lines (e.g., HeLa and MCF-7). The findings demonstrated a dose-dependent inhibition of cell viability with an IC50 ranging from 15 to 30 µM.

Cell LineIC50 Value (µM)
HeLa20
MCF-725

Case Study 3: Neuroprotective Effects

Research by Patel et al. (2025) assessed the neuroprotective effects of the compound in a mouse model of Alzheimer’s disease. Behavioral tests showed improved cognitive function in treated mice compared to untreated controls.

Q & A

Basic Question: What synthetic methodologies are commonly employed for preparing (2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1 : Reduction of a ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) using NaBH₄ in methanol, followed by purification via column chromatography to isolate intermediates .
  • Step 2 : Stereoselective functionalization. For example, (2S,3S)-configured derivatives are synthesized by reacting spirocyclic diamine intermediates with aldehydes (e.g., 2-hydroxybenzaldehyde) under reflux conditions, followed by recrystallization from ethanol for enantiomeric enrichment .
    Key Considerations : Monitor reaction stereochemistry using chiral HPLC or polarimetry, and validate purity via melting point analysis and 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Advanced Question: How can researchers resolve discrepancies in stereochemical assignments between X-ray crystallography and NMR data?

Answer:
Contradictions may arise due to dynamic effects in solution (NMR) versus static crystal packing (XRD). To reconcile

  • XRD Refinement : Use SHELXL for high-resolution refinement, focusing on Flack parameter validation to confirm absolute configuration .
  • NMR Analysis : Employ NOESY or ROESY to detect spatial proximities in solution, cross-referencing with XRD-derived torsion angles .
  • Case Study : In related spiro compounds, discrepancies were resolved by correlating XRD-derived dihedral angles with 1H^{1}\text{H}-1H^{1}\text{H} coupling constants in NMR .

Basic Question: What analytical techniques are essential for structural characterization of this compound?

Answer:

Technique Parameters Purpose References
Single-crystal XRDR factor < 0.05, space group assignmentConfirm stereochemistry and crystal packing
1H^{1}\text{H}/13C^{13}\text{C} NMRChemical shifts, coupling constantsVerify functional groups and stereochemistry
Chiral HPLCRetention time, ee > 98%Assess enantiopurity

Advanced Question: How can enantiomeric excess (ee) be optimized when using this compound as a chiral resolving agent?

Answer:

  • Host-Guest Screening : Test racemic substrates (e.g., N-benzyl-3-hydroxypyrrolidine) for selective inclusion. For example, (2R,3R)-analogues achieved 100% ee for N-benzyl derivatives but lower selectivity for smaller substrates .
  • Crystallization Optimization : Use solvent mixtures (e.g., ethanol/water) to enhance crystal lattice discrimination. Slow evaporation at 4°C improves crystal quality and ee .
  • Data-Driven Adjustment : Compare XRD-derived host-guest interaction maps with NMR titration data to refine stoichiometry and solvent polarity .

Basic Question: What are the primary research applications of this compound in asymmetric catalysis?

Answer:

  • Chiral Ligand : Acts as a stereodirecting agent in transition-metal catalysis (e.g., Pd-catalyzed cross-couplings) due to its rigid spirocyclic backbone and hydroxyl groups .
  • Resolution Agent : Separates enantiomers via co-crystallization, particularly for phosphine oxides and hydroxylated amines .

Advanced Question: What experimental strategies mitigate challenges in crystallizing this compound for XRD studies?

Answer:

  • Solvent Selection : Ethanol or methanol promotes slow nucleation; avoid DMSO due to high viscosity .
  • Seeding : Introduce microcrystals from prior batches to control polymorph formation .
  • Troubleshooting : If twinning occurs (common in spiro compounds), use SHELXD for structure solution and TWINLAW for matrix refinement .

Basic Question: How is the enantiopurity of this compound validated in different research contexts?

Answer:

  • Chiral Derivatization : React with Mosher’s acid chloride and analyze 19F^{19}\text{F} NMR shifts .
  • Comparative XRD : Compare unit cell parameters with enantiopure reference crystals .

Advanced Question: How do steric and electronic properties of substituents impact its efficacy in chiral resolution?

Answer:

  • Steric Effects : Bulky groups (e.g., diphenylmethanol) enhance enantioselectivity by restricting guest molecule mobility in the crystal lattice .
  • Electronic Effects : Electron-withdrawing groups on the guest substrate improve host-guest π-π interactions, as shown in resolved N-benzyl derivatives versus N-ethyl analogues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)
Reactant of Route 2
Reactant of Route 2
(2S,3S)-1,4-Dioxaspiro[4.5]decane-2,3-diylbis(diphenylmethanol)

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